Welcome to the BenchChem Online Store!
molecular formula C9H9FN2O B8351610 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

Cat. No. B8351610
M. Wt: 180.18 g/mol
InChI Key: KUUUIUJSKYPFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093402B2

Procedure details

2-(7-fluoro-1H-benzimidazol-1-yl)ethanol (706 mg, 3.92 mmol) is suspended in 20 mL of acetonitrile and 15 mL of sodium phosphate buffer 1M (pH 6.5). The mixture is heated to 35° C. TEMPO (43 mg, 0.27 mmol) is added, followed by NaClO2 (80%, 887 mg, 7.84 mmol) dissolved in 4 mL of water and diluted bleach (2 ml of a 0.4% aqueous solution). The reaction mixture turns red-brown after the bleach addition. To drive the reaction to completion, if needed, more TEMPO (22 mg), NaClO2 (440 mg in 2 mL of water) and diluted bleach (1 mL) are added and the mixture stirred 6 hours at 35° C. After cooling at room temperature, the reaction is quenched by addition of saturated aqueous Na2SO3 (5 mL). The brown-red color disappears. The pH is adjusted to 8-9 by addition of NaOH 2M and the mixture is washed with ethyl acetate (2×). The organic layer is discarded and the aqueous phase is acidified with HCl 1M (up to pH 3). The desired product is crystallized in the aqueous phase as a white solid (537 mg, 70%). TLC: dichloromethane/methanol 10:1+5% triethylamine, Rf=0.33 (s.m.: Rf=0.56)
Quantity
706 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
887 mg
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
22 mg
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[N:8]([CH2:11][CH2:12][OH:13])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.CC1(C)N([O])C(C)(C)CCC1.[O-:25]Cl=O.[Na+]>C(#N)C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O>[F:1][C:2]1[C:7]2[N:8]([CH2:11][C:12]([OH:25])=[O:13])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3,5.6.7.8,^1:17|

Inputs

Step One
Name
Quantity
706 mg
Type
reactant
Smiles
FC1=CC=CC2=C1N(C=N2)CCO
Step Two
Name
Quantity
43 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
887 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
22 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
2 mL
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Eight
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture stirred 6 hours at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the bleach addition
CUSTOM
Type
CUSTOM
Details
the reaction to completion
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction is quenched by addition of saturated aqueous Na2SO3 (5 mL)
ADDITION
Type
ADDITION
Details
The pH is adjusted to 8-9 by addition of NaOH 2M
WASH
Type
WASH
Details
the mixture is washed with ethyl acetate (2×)
CUSTOM
Type
CUSTOM
Details
The desired product is crystallized in the aqueous phase as a white solid (537 mg, 70%)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
FC1=CC=CC2=C1N(C=N2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.